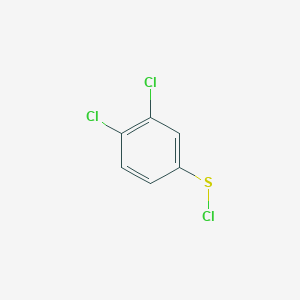

3,4-Dichlorobenzenesulfenyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3Cl3S |

|---|---|

Molecular Weight |

213.5 g/mol |

IUPAC Name |

(3,4-dichlorophenyl) thiohypochlorite |

InChI |

InChI=1S/C6H3Cl3S/c7-5-2-1-4(10-9)3-6(5)8/h1-3H |

InChI Key |

AKCQLOHUYOQIAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SCl)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity Profiles and Mechanistic Investigations of 3,4 Dichlorobenzenesulfenyl Chloride and Arylsulfenyl Chlorides

Electrophilic Nature of the Sulfenyl Sulfur Atom

Arylsulfenyl chlorides, including 3,4-Dichlorobenzenesulfenyl chloride, are characterized by the functional group Ar-S-Cl. The key to their reactivity lies in the electronic nature of the sulfur-chlorine bond. The chlorine atom, being more electronegative than the sulfur atom, polarizes the S-Cl bond, creating a partial positive charge (δ+) on the sulfur atom and a partial negative charge (δ-) on the chlorine atom. This inherent polarization renders the sulfur atom electrophilic, making it susceptible to attack by nucleophiles. Consequently, sulfenyl chlorides are effective sources of an electrophilic sulfur species, formally behaving as reagents that deliver an arylsulfenium cation (ArS⁺) to a nucleophilic substrate. wikipedia.org

The reactivity of the sulfenyl sulfur is significantly influenced by the substituents on the aryl ring. In the case of this compound, the two chlorine atoms on the benzene (B151609) ring exert a strong electron-withdrawing effect through both inductive and resonance mechanisms. This effect further depletes electron density from the sulfur atom, enhancing its electrophilic character and increasing its reactivity toward nucleophiles compared to unsubstituted benzenesulfenyl chloride. Generally, sulfenyl halides are stabilized by electronegative substituents on the alkyl or aryl group. wikipedia.org

The electrophilic reactivity of arylsulfenyl chlorides can be contextualized by comparing them with other classes of electrophilic sulfur reagents, notably arylsulfonyl chlorides (Ar-SO₂-Cl). While both are electrophilic at the sulfur atom, their reactivity profiles are distinct due to the different oxidation states and bonding environments of the sulfur atom.

In arylsulfenyl chlorides, the sulfur is in the +2 oxidation state, whereas in arylsulfonyl chlorides, it is in the +6 oxidation state. The sulfur atom in a sulfonyl chloride is bonded to two highly electronegative oxygen atoms in addition to the chlorine atom, making it significantly more electron-deficient and a "harder" electrophile according to Hard-Soft Acid-Base (HSAB) theory. nih.govmagtech.com.cn In contrast, the sulfur in a sulfenyl chloride is a "softer" electrophile. This difference dictates their reactivity with various nucleophiles. Arylsulfenyl chlorides react readily with soft nucleophiles like the π-bond of an alkene, whereas arylsulfonyl chlorides are generally more reactive towards harder nucleophiles. wikipedia.orgresearchgate.net

| Feature | Arylsulfenyl Chloride (Ar-S-Cl) | Arylsulfonyl Chloride (Ar-SO₂-Cl) |

| Sulfur Oxidation State | +2 | +6 |

| Electrophilicity | Moderately electrophilic, "soft" electrophile | Highly electrophilic, "hard" electrophile |

| Key Reactive Species | Acts as a source of ArS⁺ | Acts as a source of ArSO₂⁺ |

| Typical Reactivity | Electrophilic addition to unsaturated bonds (alkenes, alkynes) | Nucleophilic substitution at sulfur (e.g., sulfonamide formation) |

Addition Reactions to Unsaturated Substrates

Arylsulfenyl chlorides, such as this compound, readily undergo electrophilic addition reactions with alkenes. wikipedia.orgacs.org This reaction is a cornerstone of sulfenyl chloride chemistry. The process is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic sulfur atom of the sulfenyl chloride. bohrium.com This leads to the formation of a key intermediate, a cyclic three-membered ring known as a thiiranium ion (or episulfonium ion), with the concomitant expulsion of a chloride ion. researchgate.netresearchgate.net The chloride ion then acts as a nucleophile, attacking one of the carbon atoms of the thiiranium ion ring to open it, resulting in the formation of a β-chloro thioether adduct. researchgate.net

The general mechanism is as follows:

Electrophilic Attack: The alkene's π-bond attacks the sulfur atom of the Ar-S-Cl, forming the thiiranium ion intermediate.

Nucleophilic Ring-Opening: The chloride anion (Cl⁻) attacks a carbon atom of the thiiranium ion, leading to the final product.

The regioselectivity of the addition of arylsulfenyl chlorides to unsymmetrical alkenes is a subject of considerable interest and depends significantly on the structure of the alkene.

Anti-Markovnikov Addition: For reactions with simple terminal alkenes, the addition of arylsulfenyl chlorides predominantly follows an anti-Markovnikov pathway. researchgate.net In this process, the sulfur atom adds to the more substituted carbon of the double bond, and the chloride atom adds to the less substituted carbon. This outcome is explained by the mechanism involving the thiiranium ion intermediate. The subsequent nucleophilic attack by the chloride ion occurs at the sterically less hindered, unsubstituted carbon atom of the three-membered ring. researchgate.net

Markovnikov Addition: In contrast, when the alkene is conjugated with a system that can stabilize a positive charge, such as in styrene (B11656) (vinylbenzene), the addition typically proceeds with Markovnikov regioselectivity. researchgate.net In this case, the intermediate may have more character of a carbocation that is stabilized by resonance with the aryl group. The chloride ion then attacks the more substituted carbon, which bears a greater degree of positive charge. Some reactions can also yield a mixture of both Markovnikov and anti-Markovnikov products, depending on the substrate and reaction conditions. researchgate.net

| Alkene Type | Predominant Regioselectivity | Rationale |

| Terminal Alkenes (e.g., 1-Hexene) | Anti-Markovnikov | Nucleophilic attack at the least sterically hindered carbon of the thiiranium ion intermediate. researchgate.net |

| Conjugated Alkenes (e.g., Styrene) | Markovnikov | Formation of a more stable, resonance-delocalized carbocation-like intermediate. researchgate.net |

The stereochemistry of the electrophilic addition of arylsulfenyl chlorides to alkenes is highly specific. The reaction proceeds via an anti-addition pathway. This stereochemical outcome is a direct consequence of the reaction mechanism involving the bridged thiiranium ion intermediate. researchgate.net

The formation of the cyclic thiiranium ion blocks one face of the original double bond. The subsequent nucleophilic attack by the chloride ion must therefore occur from the opposite face (a backside attack, analogous to an Sₙ2 reaction). researchgate.net This enforced backside attack results in the two new substituents—the arylthio group (ArS-) and the chlorine atom—being added to opposite sides of the carbon-carbon bond. Therefore, the addition is stereospecifically anti. masterorganicchemistry.comchemistrysteps.com

Electrophilic Addition to Alkenes.

Role of Thiiranium Cation Intermediates

The electrophilic addition of arylsulfenyl chlorides, including this compound, to alkenes is characterized by the formation of a cyclic thiiranium cation (also referred to as an episulfonium ion) as a key reactive intermediate. This three-membered ring containing a positively charged sulfur atom is formed by the interaction of the electrophilic sulfur of the sulfenyl chloride with the π-electrons of the carbon-carbon double bond.

The formation of the thiiranium intermediate is the rate-determining step of the reaction. This intermediate is then subjected to nucleophilic attack by the chloride anion. The ring-opening of the thiiranium ion occurs via an S(_N)2-type mechanism, where the nucleophile attacks one of the carbon atoms of the ring from the side opposite to the sulfur bridge. This backside attack dictates the stereochemistry of the final product, resulting in a net anti-addition of the arylthio group and the chloride across the double bond. researchgate.netlumenlearning.com

The regioselectivity of the ring-opening is influenced by the substitution pattern of the alkene. For unsymmetrical alkenes, the nucleophilic attack generally occurs at the more sterically accessible or the more electrophilic carbon atom of the thiiranium ring. The stability of the partial positive charge on the carbon atoms in the transition state of the ring-opening step plays a crucial role in determining the final product distribution.

Reactions with Alkynes

Arylsulfenyl chlorides readily undergo electrophilic addition reactions with alkynes. The reaction mechanism is analogous to that with alkenes, proceeding through a vinyl cation intermediate. The presence of two π-bonds in the alkyne allows for the possibility of a twofold addition. libretexts.orgbyjus.com

With one equivalent of an arylsulfenyl chloride, the addition to an alkyne yields a haloalkene. The reaction is regioselective and generally follows Markovnikov's rule, where the sulfur atom adds to the less substituted carbon of the alkyne, and the chloride adds to the more substituted carbon. libretexts.org The addition typically results in anti-stereochemistry, leading to the formation of the trans-isomer of the resulting alkene.

If an excess of the arylsulfenyl chloride is used, a second addition can occur across the remaining double bond of the initially formed haloalkene. This leads to the formation of a geminal dihalide product. libretexts.org The reaction of this compound with a terminal alkyne such as phenylacetylene (B144264) would be expected to yield the corresponding vinyl sulfide (B99878) as the primary product.

Reactions with Cycloalkenes

The reaction of this compound with cycloalkenes proceeds via the characteristic electrophilic addition mechanism involving a thiiranium ion intermediate. The stereochemical outcome of this reaction is a direct consequence of the anti-addition pathway. lumenlearning.com

For instance, the addition to a simple cycloalkene like cyclohexene (B86901) results in the formation of a trans-1-arylthio-2-chloro-cyclohexane derivative. The bridged thiiranium ion is formed on one face of the cyclohexene ring, and the subsequent nucleophilic attack by the chloride ion occurs from the opposite face, leading exclusively to the trans-diaxial or trans-diequatorial (after ring flip) product. wikipedia.org This stereospecificity is a hallmark of reactions proceeding through bridged halonium or analogous intermediates.

The table below summarizes the expected stereochemical outcome for the addition of an arylsulfenyl chloride to a cycloalkene.

| Cycloalkene | Arylsulfenyl Chloride | Product Stereochemistry |

| Cyclohexene | This compound | trans-1-(3,4-Dichlorophenyl)thio-2-chlorocyclohexane |

Nucleophilic Substitution Reactions

Reactivity with Nitrogen-Containing Nucleophiles

Sulfenylation of Indoles: Regiochemical Control

The reaction of arylsulfenyl chlorides with indoles is a facile method for the introduction of an arylthio group onto the indole (B1671886) nucleus. This reaction is a type of electrophilic substitution where the indole acts as the nucleophile. The sulfenylation of indole and its derivatives with reagents like this compound exhibits a high degree of regiochemical control.

The C-3 position of the indole ring is the most electron-rich and, therefore, the most nucleophilic site. As a result, the electrophilic sulfur atom of the arylsulfenyl chloride preferentially attacks this position. acs.org This leads to the exclusive formation of 3-arylthioindoles under standard reaction conditions. The reaction is typically rapid and proceeds in high yield.

The regioselectivity of this reaction is a key feature, and it is generally observed for a wide range of substituted indoles and arylsulfenyl chlorides. researchgate.net The electronic properties of the substituents on both the indole and the arylsulfenyl chloride can influence the rate of the reaction, but the preference for C-3 sulfenylation remains dominant.

Proposed Indolenium Intermediates in Bis-Sulfenylation

When an excess of the arylsulfenyl chloride is employed in the reaction with an indole that has an unsubstituted C-2 position, a second sulfenylation can occur, leading to the formation of a 2,3-bis(arylthio)indole. nih.gov The mechanism of this second sulfenylation has been a subject of investigation.

It is proposed that the second sulfenylation does not occur by direct electrophilic attack at the C-2 position of the initially formed 3-arylthioindole. Instead, the reaction is believed to proceed through the formation of a 3,3-bis(arylthio)indolenine intermediate. This intermediate is formed by a second electrophilic attack of the arylsulfenyl chloride at the already substituted C-3 position. acs.org

This indolenium intermediate is unstable and undergoes a rearrangement to furnish the thermodynamically more stable 2,3-bis(arylthio)indole. This rearrangement likely involves the migration of one of the arylthio groups from the C-3 to the C-2 position. The proposed mechanism is supported by studies involving the sulfenylation of 3-indolyl sulfides with a different sulfenyl chloride, which results in a mixture of isomeric mixed 2,3-bis-sulfides, consistent with the rearrangement of a 3,3-disulfenylated intermediate. acs.org

Reactions with Carbon-Based Nucleophiles

Arylsulfenyl chlorides, including this compound, are electrophilic sulfur compounds that readily react with a variety of carbon-based nucleophiles. These reactions are fundamental for the formation of carbon-sulfur (C-S) bonds, a key structural motif in many organic molecules.

The coupling of arylsulfenyl chlorides with organozinc reagents provides a pathway for the synthesis of unsymmetrical sulfides. Organozinc reagents are known for their mildness and tolerance of a wide range of functional groups. rsc.org While direct coupling with sulfenyl chlorides is a known transformation, related studies have focused on using more abundant arylsulfonyl chlorides as a sulfur source in the presence of a reducing agent. rsc.orgrsc.org In these cases, a plausible mechanism involves the reduction of the sulfonyl chloride to a disulfide, which then reacts with an organocopper species, generated from the transmetalation of the organozinc reagent with a copper(I) salt, to form the sulfide product. rsc.org This approach, utilizing organozinc reagents, is advantageous due to their structural diversity and functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. rsc.org

The general scheme for the coupling of an organozinc reagent with an arylsulfenyl chloride can be represented as:

Ar-S-Cl + R-ZnX → Ar-S-R + ZnXCl

Ar: Aryl group (e.g., 3,4-Dichlorophenyl)

R: Alkyl or aryl group

X: Halide

This reaction underscores the utility of organozinc compounds in modern organic synthesis for constructing C–S bonds. wikipedia.orgresearchgate.netnih.gov

Grignard reagents (RMgX) are powerful carbon-based nucleophiles that react with arylsulfenyl chlorides to form unsymmetrical sulfides. libretexts.org The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic sulfur atom of the sulfenyl chloride, displacing the chloride ion.

Ar-S-Cl + R-MgX → Ar-S-R + MgXCl

However, the high reactivity of Grignard reagents can sometimes lead to side reactions, such as the cleavage of both C–S and S–S bonds, which can limit their practical application in sulfide synthesis. rsc.org The choice of solvent and reaction temperature can be crucial in optimizing the yield of the desired sulfide product and minimizing the formation of byproducts.

Arylsulfenyl chlorides exhibit reactivity towards a broad range of anionic carbon species, such as enolates derived from active methylene (B1212753) compounds (e.g., β-dicarbonyl compounds). This reaction, known as sulfenylation, introduces a thioether linkage at the α-position of the carbonyl group.

The reaction typically proceeds by generating the enolate using a suitable base, followed by the addition of the arylsulfenyl chloride. The resulting α-sulfenylated carbonyl compounds are versatile intermediates in organic synthesis.

Reactions with Oxygen-Containing Nucleophiles

Arylsulfenyl chlorides react with oxygen-containing nucleophiles like alcohols and phenols. chemguide.co.uk The reaction with alcohols is generally vigorous and yields sulfenate esters.

Ar-S-Cl + R-OH → Ar-S-OR + HCl

The reaction with phenols also produces sulfenate esters. chemguide.co.uksavemyexams.com However, the reactivity of the hydroxyl group in phenols is moderated by the aromatic ring, making the reaction less vigorous than with alcohols. reddit.com In some cases, a base may be required to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then readily attacks the sulfenyl chloride. savemyexams.com These reactions are a direct method for forming S-O bonds.

Reactions with Sulfur-Containing Nucleophiles (e.g., thiophenols)

The reaction between an arylsulfenyl chloride and a thiophenol is a rapid and efficient method for the synthesis of unsymmetrical disulfides. Sulfur compounds are excellent nucleophiles, and the thiolate anion, formed by deprotonation of the thiophenol, is particularly reactive. msu.edulibretexts.org

The reaction proceeds via a nucleophilic substitution at the sulfur atom:

Ar-S-Cl + Ar'-SH → Ar-S-S-Ar' + HCl

This reaction is generally high-yielding and is a common strategy for creating disulfide linkages, which are important in various fields, including polymer chemistry and biochemistry.

Complex Reactions with Nitroalkane Salts

The reaction of arylsulfenyl chlorides with the salts of nitroalkanes (aci-nitro anions) can be complex, often leading to a mixture of products. These reactions are influenced by the reaction conditions and the specific nature of the reactants. The aci-nitro anion is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.

Reaction at the carbon atom leads to the formation of an α-sulfenylated nitroalkane. However, other reaction pathways, potentially involving single-electron transfer (SET) mechanisms, can also occur, leading to the formation of disulfides and other byproducts. The distribution of these products is dependent on factors such as the solvent, temperature, and the substitution pattern on the arylsulfenyl chloride.

Formation of Alternate Products (e.g., Thiolsulfonates, Disulfides)

In reactions involving arylsulfenyl chlorides, the formation of the intended product can be accompanied by the generation of alternative species, primarily symmetrical disulfides.

Disulfides: The formation of disulfides, such as bis(3,4-dichlorophenyl) disulfide, is a common side reaction and a primary decomposition pathway for sulfenyl chlorides. This can occur through several mechanisms, including the reaction of the sulfenyl chloride with a thiol (generated in situ or present as an impurity) or via reductive coupling. Sulfenyl chlorides are often synthesized by the chlorination of the corresponding disulfide; this reaction is reversible under certain conditions, leading back to the disulfide. For instance, exposure to reducing agents or certain metals can facilitate the formation of the S-S bond.

It is important to distinguish the reactivity of sulfenyl chlorides (ArSCl) from that of sulfonyl chlorides (ArSO₂Cl). While the reduction of arylsulfonyl chlorides can lead to disulfides, the formation of thiolsulfonates (Ar-S-SO₂-Ar) is not a typical reaction product for arylsulfenyl chlorides. Thiolsulfonates are generally formed from the oxidation of thiols or disulfides, or the reaction of a sulfinic acid salt with a sulfenyl chloride.

| Reactant/Condition | Alternate Product | Plausible Reaction Type |

| Reducing agents, thiols | Symmetrical Disulfide (Ar-S-S-Ar) | Reductive coupling / Substitution |

| Water / Moisture | Sulfenic Acid (Ar-S-OH) | Hydrolysis |

Postulated Intermediate Structures (e.g., ArS-O-N-C-R)

The specific intermediate structure ArS-O-N-C-R has not been extensively documented in readily available literature concerning the reactions of this compound. However, such a structure could plausibly be formed as a transient intermediate in the reaction of an arylsulfenyl chloride with a nucleophile containing an N-O bond, such as a hydroxamic acid (R-C(O)NHOH) or an oxime.

A hypothetical mechanism for the formation of a related intermediate involves the nucleophilic attack of the oxygen atom of a hydroxamic acid on the electrophilic sulfur atom of this compound. This would result in the displacement of the chloride ion and the formation of an O-sulfenylated hydroxamic acid intermediate, ArS-O-NH-C(O)-R.

Postulated Mechanistic Steps:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxamic acid attacks the electrophilic sulfur atom of the arylsulfenyl chloride.

Chloride Elimination: The sulfur-chlorine bond breaks, and a chloride ion is eliminated.

Intermediate Formation: A proton may be lost from the hydroxylamine (B1172632) nitrogen, facilitated by a base, to yield the neutral intermediate.

This type of intermediate would be structurally similar to the postulated ArS-O-N-C-R species and could be involved in subsequent rearrangements or reactions, depending on the specific conditions. For example, related intermediates formed from reactions with acetohydroxamic acid have been proposed to undergo a Lossen rearrangement. mdpi.com

| Reactants | Postulated Intermediate | Intermediate Type |

| ArSCl + R-C(O)NHOH | ArS-O-NH-C(O)-R | O-Sulfenylated Hydroxamic Acid |

| ArSCl + R₂C=NOH | ArS-O-N=CR₂ | O-Sulfenylated Oxime |

Stability and Decomposition Pathways in Research Settings

Arylsulfenyl chlorides are known to be reactive compounds that can be sensitive to moisture, heat, and light. The stability of a specific arylsulfenyl chloride is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine atoms in this compound, generally increase the stability of the compound by reducing the electron density on the sulfur atom.

Despite this increased stability, this compound is still susceptible to decomposition, particularly in the presence of nucleophiles or under prolonged storage.

Primary Decomposition Pathways:

Hydrolysis: One of the most common decomposition pathways is hydrolysis, which occurs upon contact with water or atmospheric moisture. The sulfenyl chloride reacts with water to form the corresponding sulfenic acid (3,4-Dichlorobenzenesulfenic acid). Sulfenic acids are often unstable and can undergo further self-condensation to produce a mixture of products, including the corresponding disulfide and thiolsulfonate.

ArSCl + H₂O → ArSOH + HCl

Dimerization/Disproportionation: In the absence of other nucleophiles, sulfenyl chlorides can slowly decompose to form the corresponding symmetrical disulfide and chlorine gas. This process can be accelerated by heat or light.

2 ArSCl → Ar-S-S-Ar + Cl₂

In research settings, this necessitates that this compound be handled under anhydrous conditions and stored in a cool, dark environment to minimize degradation and the formation of impurities like bis(3,4-dichlorophenyl) disulfide.

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Construction of Diaryl and Heteroaryl Sulfides

The synthesis of diaryl and heteroaryl sulfides is a cornerstone of modern medicinal and materials chemistry. 3,4-Dichlorobenzenesulfenyl chloride serves as a potent electrophilic sulfur source for the creation of these crucial C-S bonds. A particularly effective method involves the reaction of in situ generated sulfenyl chlorides with organometallic reagents, such as arylzinc compounds. This approach offers a mild and efficient route to a wide array of sulfide (B99878) derivatives. nih.gov

The general procedure involves the treatment of a corresponding thiol, in this case, 3,4-dichlorothiophenol (B146521), with a chlorinating agent like N-chlorosuccinimide (NCS) to form this compound. This highly reactive intermediate is then immediately reacted with an arylzinc reagent to furnish the desired diaryl or heteroaryl sulfide. This one-pot procedure is advantageous as it avoids the isolation of the often-unstable sulfenyl chloride. nih.gov

Table 1: Synthesis of Diaryl Sulfides using Arylzinc Reagents and in situ generated Arenesulfenyl Chlorides

| Entry | Thiol Precursor | Arylzinc Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzenethiol | Phenylzinc bromide | 4-Chlorophenyl(phenyl)sulfane | 85 |

| 2 | 4-Methoxybenzenethiol | Phenylzinc bromide | (4-Methoxyphenyl)(phenyl)sulfane | 66 |

| 3 | 1-(4-sulfanylphenyl)ethan-1-one | Phenylzinc bromide | 4-(Phenylsulfanyl)acetophenone | 63 |

Data sourced from a general protocol for the synthesis of diaryl and heteroaryl sulfides. nih.gov

A significant advantage of employing arylzinc reagents in the synthesis of diaryl and heteroaryl sulfides is the high degree of functional group tolerance. Unlike more reactive organometallic species such as Grignard reagents, arylzinc compounds are less prone to side reactions with sensitive functional groups. This chemoselectivity allows for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. nih.gov

Research has demonstrated that this methodology is compatible with a variety of functional groups, including ketones, esters, and even other halides on the aromatic rings of both the sulfenyl chloride precursor and the arylzinc reagent. For instance, the reaction of 1-(4-mercaptophenyl)ethanone (B3011144) with N-chlorosuccinimide to form the corresponding sulfenyl chloride, followed by reaction with phenylzinc bromide, proceeds smoothly to yield the desired diaryl sulfide without any competing addition to the ketone functionality. nih.gov This tolerance is crucial for the synthesis of complex molecules with diverse chemical handles.

Role in the Synthesis of Heterocyclic Frameworks

Beyond the formation of simple sulfides, this compound and related sulfenyl chlorides are valuable reagents in the construction of sulfur-containing heterocyclic frameworks. These heterocycles are prevalent in a vast array of biologically active compounds and functional materials. nih.gov The electrophilic nature of the sulfenyl chloride allows it to participate in cyclization reactions with appropriate nucleophiles, leading to the formation of various ring systems.

While specific examples detailing the use of this compound in the synthesis of a wide range of heterocycles are not extensively documented in readily available literature, the general reactivity of arenesulfenyl chlorides suggests its potential in this area. For instance, arenesulfonyl chlorides, which can be precursors to sulfenyl chlorides, have been utilized in the synthesis of sulfenylated indoles. mdpi.com This suggests that this compound could be employed in similar transformations to introduce the 3,4-dichlorophenylthio moiety into various heterocyclic systems.

Precursors for Other Organosulfur Compounds

This compound serves as a versatile precursor for a range of other important organosulfur compounds. Its reactivity allows for the introduction of the 3,4-dichlorophenylthio group, which can then be further manipulated to generate different sulfur-containing functionalities.

One of the primary transformations of sulfenyl chlorides is their conversion to disulfides. In the absence of a suitable nucleophile, sulfenyl chlorides can dimerize to form the corresponding diaryl disulfide. Furthermore, reactions of sulfenyl chlorides with reducing agents can lead to the formation of thiols. While often the goal is to form C-S bonds, these alternative reaction pathways highlight the chemical versatility of this compound class. The 3,4-dichlorophenyl disulfide, for example, can be a useful intermediate in its own right for various synthetic applications. beilstein-journals.org

Contributions to Specialty Chemical Synthesis Research

The 3,4-dichlorophenylthio moiety, introduced via this compound, is a structural component found in various specialty chemicals, including those with potential applications in pharmaceuticals and agrochemicals. The presence of the dichloro substitution pattern on the aromatic ring can significantly influence the biological activity and physicochemical properties of a molecule.

Research into the synthesis of novel diaryl and heteroaryl sulfides containing the 3,4-dichlorophenyl group is driven by the quest for new therapeutic agents. For example, some diaryl sulfide derivatives have been investigated for their selective activity against cancer cell lines. nih.gov The ability to readily synthesize a library of such compounds using this compound as a key building block is crucial for structure-activity relationship (SAR) studies and the development of new drug candidates. While direct and extensive research focused solely on this compound's role in specialty chemicals is not broadly published, its utility in constructing the core structures of potentially bioactive molecules underscores its importance in this research area.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Analysis of Derivatives (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized derivatives. NMR and mass spectrometry are particularly powerful for elucidating the molecular structure of compounds derived from 3,4-dichlorobenzenesulfenyl chloride, such as those incorporating the 3,4-dichlorophenyl moiety into heterocyclic systems like pyrazoles or as part of Schiff bases.

Research into pyrazole (B372694) derivatives containing the 3,4-dichlorophenyl group has utilized ¹H NMR to characterize the final structures. In the ¹H NMR spectra of various pyrazole derivatives, the protons of the 3,4-dichlorophenyl group typically appear as a set of multiplets in the aromatic region of the spectrum. For example, in the analysis of certain 1,3-diphenyl-1H-pyrazole derivatives, aromatic protons (Ar-H) are observed in the range of δ 7.01-8.33 ppm. wisdomlib.org

Similarly, the characterization of Schiff base ligands often involves comprehensive spectroscopic analysis. For a new Schiff base ligand derived from bis-[2-amino-4-pheny1-5-thiazolyl] disulfide, characterization was performed using FT-IR, ¹H NMR, and ¹³C NMR, among other methods. scirp.org Mass spectrometry provides definitive information on the molecular weight and fragmentation patterns of these derivatives. For instance, the mass spectrum of a product from the reaction of S₄N₃Cl and thiourea (B124793) showed prominent mass lines at various m/z ratios corresponding to different fragments of the molecule. asianpubs.org

Below is a table summarizing representative spectroscopic data for derivatives containing the 3,4-dichlorophenyl structural unit.

Table 1: Spectroscopic Data for Selected 3,4-Dichlorophenyl Derivatives

| Compound Name | Spectroscopic Method | Key Findings / Chemical Shifts (ppm) | Mass-to-Charge Ratio (m/z) |

|---|---|---|---|

| 5-amino-3-cyclopropyl-4-[(3,4-dichlorophenyl)azo]pyrazole | ¹H NMR, Exact Mass | Aromatic protons characteristic of the dichlorophenyl group. | 295.039151 [M]⁺ spectrabase.com |

| 3-amino-4-(3,4-dichlorophenyl)-pyrazole | Molecular Weight | Not specified in detail, but used for characterization. | ~247.09 [M]⁺ |

| Substituted 1,3-diphenyl 1H-pyrazoles | ¹H NMR | Aromatic Protons (Ar-H): δ 7.01-8.33 | Not specified wisdomlib.org |

X-ray Crystallographic Analysis of Derived Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to various compounds derived from reactions involving the 3,4-dichlorophenyl moiety, providing crucial data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

The crystal structures of several Schiff bases incorporating a dichlorophenyl group have been reported. These studies reveal details about molecular planarity and intermolecular forces like hydrogen bonds and π–π stacking interactions, which are critical for understanding the material's properties. For example, the crystal structure of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, a Schiff base, shows a nearly planar molecule with a dihedral angle of 9.7 (2)° between the benzene (B151609) and thiophene (B33073) rings. nih.gov Its crystal packing is stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov

In another example, the molecular structure of a Schiff base ligand derived from a bis(thiazoline) template was confirmed by single-crystal X-ray diffraction, revealing a disulfide –S–S– bridge length of 2.1121 (3) Å and the presence of an intramolecular O–H···N hydrogen bond. scirp.org

The table below presents key crystallographic data for selected compounds featuring the dichlorophenyl group, illustrating the type of detailed structural information obtained from these analyses.

Table 2: Crystallographic Data for Selected Derived Compounds

| Compound | Formula | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|---|

| 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | C₁₁H₆Cl₂N₂O₂S | Monoclinic | P2₁/c | Dihedral angle between rings: 9.7 (2)°; π–π stacking interactions present. nih.gov |

| Schiff base from bis-[2-amino-4-pheny1-5-thiazolyl] disulfide and 5-nitro-salicylaldehyde | Not specified | Not specified | Not specified | Disulfide bridge length: 2.1121 (3) Å; Intramolecular O–H···N hydrogen bond. scirp.org |

| N-(3,4-dimethoxybenzylidene)-4-methoxyaniline | C₁₆H₁₇NO₃ | Monoclinic | P2₁ | Two independent molecules in the asymmetric unit. ijcm.ir |

Theoretical and Computational Studies in Sulfenyl Chloride Chemistry

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like 3,4-Dichlorobenzenesulfenyl chloride. Methods such as Density Functional Theory (DFT) are employed to determine molecular geometries, orbital energies, and charge distributions. mdpi.comnih.gov For arylsulfenyl chlorides in general, the electronic structure is characterized by the nature of the substituents on the aromatic ring, which modulate the properties of the sulfur-chlorine (S-Cl) bond. researchgate.net

The presence of two chlorine atoms on the benzene (B151609) ring in this compound significantly influences its electronic properties through inductive and resonance effects. These electronegative substituents withdraw electron density from the ring, which in turn affects the electrophilicity of the sulfur atom.

Key Electronic Properties of Substituted Arylsulfenyl Chlorides:

| Property | Influence of Electron-Withdrawing Substituents | Expected Effect in this compound |

| S-Cl Bond Polarity | Increased polarity | Enhanced S-Cl bond polarity |

| LUMO Energy | Lowered LUMO energy | Lower LUMO energy, increasing electrophilicity |

| Charge on Sulfur Atom | More positive partial charge | Increased positive partial charge |

| Aromaticity | Modified π-electron system | Altered charge distribution in the benzene ring |

This table is generated based on general principles of electronic effects in aromatic systems and findings from computational studies on related compounds.

Computational studies on substituted benzenesulfonyl chlorides have shown that the overlap between the π* orbital of the aromatic ring and the σ* orbital of the S-Cl bond is crucial in determining the mechanism of electron transfer and bond cleavage. researchgate.net A similar analysis for this compound would be instrumental in understanding its reactivity.

Molecular Dynamics Simulations to Elucidate Reaction Pathways

Molecular dynamics (MD) simulations offer a way to study the time-evolution of a chemical system, providing detailed insights into reaction pathways and the dynamics of intermediates. For reactions involving sulfenyl chlorides, such as their electrophilic addition to alkenes, MD simulations can map out the entire reaction trajectory, including the formation of key intermediates like thiiranium ions. researchgate.net

The electrophilic addition of arylsulfenyl chlorides to alkenes is a well-studied reaction class where the formation of a bridged thiiranium ion intermediate is often postulated. researchgate.net MD simulations can help visualize the approach of the sulfenyl chloride to the double bond, the charge development, and the subsequent nucleophilic attack by the chloride ion.

Typical Steps in the Electrophilic Addition of an Arylsulfenyl Chloride to an Alkene:

Approach of the electrophilic sulfur atom to the π-system of the alkene.

Formation of a π-complex.

Transition to a bridged thiiranium ion intermediate.

Nucleophilic attack of the chloride ion on one of the carbon atoms of the thiiranium ring.

Ring-opening to form the final β-chloro thioether product.

Prediction of Reactivity and Selectivity using Computational Models

Computational models are instrumental in predicting the reactivity and selectivity of chemical reactions. For this compound, these models can be used to forecast its behavior in various transformations, such as additions to unsymmetrical alkenes or reactions with different nucleophiles. acs.org

The regioselectivity of the addition of sulfenyl chlorides to alkenes (Markovnikov vs. anti-Markovnikov) is a key aspect that can be rationalized through computational analysis of the transition states and intermediates. researchgate.net By calculating the energies of the possible reaction pathways, the preferred outcome can be predicted. The stability of the intermediate carbocation or the steric and electronic factors influencing the nucleophilic attack on the thiiranium ion are critical determinants of selectivity.

Factors Influencing Reactivity and Selectivity:

| Factor | Description | Relevance to this compound |

| Substituent Effects | Electronic nature of the aryl group | The two chlorine atoms increase the electrophilicity of the sulfur, enhancing reactivity towards nucleophiles. |

| Alkene Structure | Steric and electronic properties of the alkene | The regioselectivity of addition will depend on the stability of the resulting carbocationic intermediates. |

| Solvent Effects | Stabilization of charged intermediates and transition states | The choice of solvent can influence the reaction rate and the lifetime of intermediates like the thiiranium ion. |

This table outlines general factors influencing sulfenyl chloride reactivity, with expected implications for the target compound.

Design of Novel Transformations via Computational Approaches

Computational chemistry is not only a tool for understanding existing reactions but also a platform for the design of new synthetic methodologies. By simulating hypothetical reactions and exploring the potential energy surfaces of novel transformations, computational approaches can guide experimental efforts towards the discovery of new reactions involving sulfenyl chlorides. nih.govresearchgate.net

For this compound, computational methods could be used to explore its reactivity with a wider range of nucleophiles or in novel cycloaddition reactions. For instance, the potential for this compound to participate in pericyclic reactions or to be activated by catalysts could be investigated theoretically before being attempted in the laboratory. The design of new sulfur-containing heterocyclic compounds is an area where such computational foresight would be particularly valuable. researchgate.net

Future Research Directions and Emerging Trends

Development of Catalytic Sulfenylation Methodologies

Traditional sulfenylation reactions often rely on stoichiometric reagents, which can generate significant waste and may require harsh reaction conditions. A major thrust in modern synthetic chemistry is the development of catalytic methods that can overcome these limitations. Future research in the context of 3,4-Dichlorobenzenesulfenyl chloride is expected to focus on several key areas of catalytic sulfenylation.

Recent advancements have seen the emergence of various catalytic systems for C-H bond sulfenylation, which allows for the direct introduction of a sulfur moiety into a C-H bond, bypassing the need for pre-functionalized substrates. text2fa.ir Catalysts based on inexpensive and abundant metals like copper and iodine have shown promise in promoting the sulfenylation of electron-rich aromatic and heteroaromatic compounds. text2fa.irresearchgate.net For instance, copper-catalyzed regioselective sulfenylation of indoles with arylsulfonyl chlorides has been achieved with low catalyst loadings. researchgate.net Similarly, iodine has been used to catalyze the sulfenylation of indoles with thiols in environmentally benign solvents like water. researchgate.net The development of such catalytic systems for use with sulfenyl chlorides like this compound would represent a significant step forward.

Photoredox catalysis is another rapidly developing area that holds potential for sulfenylation reactions. acs.org Visible-light-mediated approaches can offer mild reaction conditions and unique reactivity patterns. Research in this area could lead to novel methods for activating this compound and promoting its reaction with a wider range of substrates under green conditions. The combination of photocatalysis with other catalytic modes, such as single-electron transfer and energy transfer, could enable controllable sulfoxidation and sulfenylation from common sulfur sources. acs.org

Furthermore, Lewis base catalysis has been explored for the enantioselective sulfenylation of alkenes and ketone-derived enoxysilanes. rsc.orgacs.org Expanding the scope of Lewis base catalysis to a broader range of substrates and developing more efficient and selective catalysts will be a key research direction. This could involve the design of novel chiral Lewis bases that can effectively control the stereochemistry of the sulfenylation reaction. acs.org

Exploration of Asymmetric Transformations utilizing Sulfenyl Chlorides

The synthesis of chiral sulfur compounds is of great importance in medicinal chemistry and materials science, as the stereochemistry at the sulfur atom can have a profound impact on a molecule's biological activity or material properties. acs.orgnih.gov Sulfenyl chlorides are valuable precursors for the synthesis of chiral sulfoxides, which are key intermediates in asymmetric synthesis. illinois.eduwiley-vch.de

A well-established method for the synthesis of chiral sulfoxides is the Andersen method, which involves the reaction of a sulfinyl chloride with a chiral alcohol, followed by separation of the resulting diastereomeric sulfinate esters and subsequent reaction with an organometallic reagent. illinois.eduwiley-vch.de Future research will likely focus on developing more efficient and versatile variations of this method, as well as exploring new chiral auxiliaries that can provide higher diastereoselectivity and be more easily removed.

A more atom-economical approach is the catalytic enantioselective oxidation of prochiral sulfides to chiral sulfoxides. acsgcipr.org While this method does not directly utilize sulfenyl chlorides as the starting material for the oxidation step, sulfenyl chlorides are often used to prepare the precursor sulfides. The development of new and more efficient chiral catalysts for this transformation is an active area of research. acsgcipr.org Transition metal complexes, particularly those based on titanium and vanadium, are commonly used for this purpose. acs.org

Dynamic kinetic resolution of racemic sulfinyl chlorides offers another promising avenue for the asymmetric synthesis of chiral sulfinates. This approach involves the use of a chiral catalyst that can selectively react with one enantiomer of the racemic sulfinyl chloride while promoting the in-situ racemization of the other, theoretically allowing for a 100% yield of a single enantiomeric product. nih.gov The development of highly efficient catalysts for this process is a key challenge for future research.

Integration into Flow Chemistry and Process Intensification Research

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. frontiersin.orgmdpi.comyoutube.com The integration of sulfenyl chloride chemistry into flow processes is a promising area for future research, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.netrsc.org

The synthesis of sulfonyl chlorides, which are closely related to sulfenyl chlorides, has been successfully demonstrated in continuous flow reactors. researchgate.netrsc.org These processes often utilize reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the oxidative chlorination of thiols and disulfides. rsc.orgrsc.org Similar strategies could be adapted for the continuous synthesis of this compound, potentially leading to safer and more efficient manufacturing processes. A continuous two-step sequence where a sulfenyl chloride is formed and then trapped has been demonstrated, highlighting the potential for multi-step syntheses in flow. chemrxiv.orgnih.gov

Process intensification is a broader concept that encompasses the development of innovative technologies to make chemical processes smaller, safer, and more energy-efficient. youtube.comcetjournal.itmdpi.com Flow chemistry is a key enabling technology for process intensification. frontiersin.org Future research in this area could focus on the development of integrated flow systems that combine the synthesis of this compound with its subsequent use in downstream reactions, eliminating the need for isolation and purification of the intermediate. This would not only improve process efficiency but also minimize worker exposure to this reactive compound.

The use of enabling technologies, such as microwave irradiation or ultrasound, in combination with flow chemistry could further enhance reaction rates and selectivities in sulfenylation reactions. frontiersin.org The development of novel reactor designs, such as microreactors or reactors with static mixers, could also lead to significant improvements in process performance. mdpi.com

Computational Design of Next-Generation Sulfenylating Reagents

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. rsc.orgnih.gov These approaches can also be applied to the design of new and improved sulfenylating reagents.

Ligand-based drug design (LBDD) methodologies, which are used to develop structure-activity relationships for bioactive molecules, could be adapted to design sulfenylating reagents with enhanced reactivity or selectivity. rsc.org By analyzing the structural and electronic properties of a series of sulfenyl chlorides and correlating them with their performance in specific reactions, it may be possible to identify key molecular descriptors that govern their reactivity. This knowledge could then be used to design new reagents with optimized properties.

Quantum mechanics (QM) and molecular mechanics (MM) methods can be used to model the transition states of sulfenylation reactions, providing insights into the reaction mechanism and the factors that control stereoselectivity. chemrxiv.org This information can be invaluable for the design of new chiral catalysts or auxiliaries for asymmetric sulfenylation reactions. For example, computational studies could be used to predict which catalyst will provide the highest enantioselectivity for a given substrate.

Furthermore, computational screening of virtual libraries of potential sulfenylating reagents could accelerate the discovery of new reagents with novel properties. acs.org By using computational methods to predict the reactivity, stability, and other properties of a large number of candidate molecules, it is possible to prioritize the most promising candidates for experimental synthesis and evaluation. This approach has the potential to significantly reduce the time and resources required to develop next-generation sulfenylating reagents.

Q & A

Q. What advanced analytical methods quantify trace impurities or degradation products?

- Methodological Answer :

- HPLC-UV/ELSD : Use C18 columns (acetonitrile/water gradient) to separate sulfenyl chloride from disulfides.

- GC-MS with Derivatization : Convert –SCl to stable thioethers for volatile analysis.

- ICP-OES : Quantify chlorine content to assess purity (>98% for synthetic batches) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.